1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea
Description
1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea is a substituted urea derivative characterized by a urea backbone (NH₂–CO–NH₂) with two alkyl-aryl substituents. The compound features an ethyl group and a 3-methoxyphenyl ethyl moiety, distinguishing it from simpler urea analogs. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties.
Properties
IUPAC Name |
1-ethyl-1-[1-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(12(13)15)9(2)10-6-5-7-11(8-10)16-3/h5-9H,4H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSVUNWHICADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CC(=CC=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-ethyl-1-[1-(3-methoxyphenyl)ethyl]urea and similar compounds:
Substituent Effects on Properties
- Trifluoromethyl groups in ’s compound create strong electron-withdrawing effects, which may improve stability against oxidation but reduce nucleophilicity .
Steric and Reactivity Considerations :
- The ethyl group in the target compound likely imposes moderate steric hindrance, similar to 1-ethyl-1-(2-methylphenyl)urea . In contrast, bulkier substituents (e.g., the propan-2-yl group in ) may hinder molecular packing or binding interactions.
- Halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit increased lipophilicity, making them more suitable for membrane penetration in agrochemical applications .
Research Implications and Limitations
- Halogenated ureas () are historically significant as herbicides, but the target compound’s lack of halogens may shift its utility toward less toxic applications.
- Knowledge Gaps: Experimental data (e.g., crystallographic analysis via SHELX , toxicity profiles) for the target compound are absent in the evidence. Further studies are needed to confirm its physical and biological properties.
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